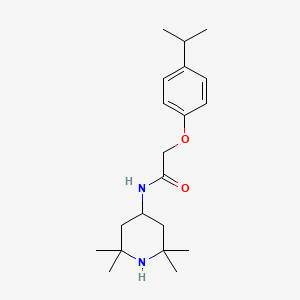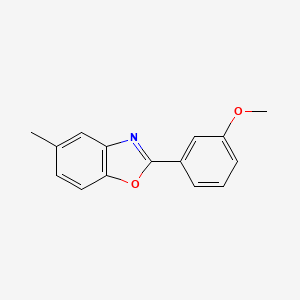
N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea (FMeNPTU) is a chemical compound that has been widely studied for its potential applications in various scientific fields. It is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively investigated. In
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea is not fully understood, but it is thought to involve the modulation of ion channels and receptors. N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and calcium-activated potassium channels. It has also been shown to modulate the activity of various receptors, including GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, modulation of ion channels and receptors, and modulation of the immune response. It has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea in lab experiments is its potential for use in cancer therapy, neuroscience, and immunology. However, one of the limitations of using N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea. One direction is the further investigation of its mechanism of action, which may lead to the development of more specific and effective drugs. Another direction is the investigation of its potential use in combination with other drugs for the treatment of cancer, neurological disorders, and autoimmune diseases. Additionally, the investigation of its potential use in other scientific fields, such as materials science and catalysis, may provide new insights into its properties and potential applications.
Métodos De Síntesis
The synthesis of N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea can be achieved using various methods, including the reaction of 3-fluoro-2-methylaniline with 1-naphthyl isothiocyanate in the presence of a base such as potassium carbonate. The product can be purified using column chromatography, and its identity can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea has been shown to have potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In immunology, N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2S/c1-12-15(19)9-5-10-16(12)20-18(22)21-17-11-4-7-13-6-2-3-8-14(13)17/h2-11H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMASGIADRSPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-benzoxazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5745803.png)
![2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5745811.png)


![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)

![2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)
![2-[(3,4-dimethylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5745853.png)
![1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5745856.png)
![1-[3-(trifluoromethyl)benzyl]azocane](/img/structure/B5745858.png)

![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B5745881.png)
![N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B5745887.png)
